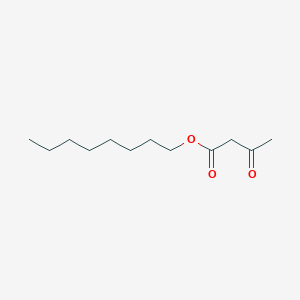
Piperazine, 1,4-diheptanoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,4-diheptanoyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of piperazine, which is a cyclic organic compound that is commonly used as a pharmaceutical intermediate. Piperazine, 1,4-diheptanoyl- has shown promising results in scientific research, particularly in the areas of drug delivery and imaging.
Mécanisme D'action
The mechanism of action of piperazine, 1,4-diheptanoyl- is not fully understood. However, it is believed that this compound interacts with cell membranes and alters their properties. This interaction can lead to changes in drug uptake and release, as well as changes in cell signaling pathways.
Biochemical and Physiological Effects
Piperazine, 1,4-diheptanoyl- has been shown to have minimal toxicity in vitro and in vivo studies. This compound has also been shown to have low immunogenicity, which makes it an excellent candidate for use in drug delivery systems. In addition, piperazine, 1,4-diheptanoyl- has been shown to have a high affinity for tumor cells, which makes it a promising candidate for use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using piperazine, 1,4-diheptanoyl- in lab experiments include its ease of synthesis, low toxicity, and high affinity for tumor cells. However, the limitations of using this compound in lab experiments include its limited solubility in water and its relatively short half-life in vivo.
Orientations Futures
There are several future directions for the study of piperazine, 1,4-diheptanoyl-. These include:
1. Development of new drug delivery systems using piperazine, 1,4-diheptanoyl- as a building block.
2. Further investigation of the mechanism of action of piperazine, 1,4-diheptanoyl-.
3. Development of new imaging techniques using piperazine, 1,4-diheptanoyl- as a contrast agent.
4. Investigation of the potential use of piperazine, 1,4-diheptanoyl- in cancer therapy.
5. Improvement of the solubility and half-life of piperazine, 1,4-diheptanoyl- in vivo.
Conclusion
In conclusion, piperazine, 1,4-diheptanoyl- is a promising compound that has potential applications in various fields, particularly in drug delivery and imaging. The ease of synthesis, low toxicity, and high affinity for tumor cells make this compound an excellent candidate for use in drug delivery systems and cancer therapy. Further research is needed to fully understand the mechanism of action of piperazine, 1,4-diheptanoyl- and to improve its solubility and half-life in vivo.
Méthodes De Synthèse
The synthesis of piperazine, 1,4-diheptanoyl- involves the reaction of piperazine with heptanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of piperazine, 1,4-diheptanoyl- with a yield of around 70%. This synthesis method is relatively simple and has been widely used in the production of this compound.
Applications De Recherche Scientifique
Piperazine, 1,4-diheptanoyl- has been extensively studied for its potential applications in drug delivery and imaging. This compound has been used as a building block for the synthesis of various drug delivery systems such as liposomes, dendrimers, and nanoparticles. These drug delivery systems have shown significant potential in improving the pharmacokinetics and efficacy of various drugs.
In addition, piperazine, 1,4-diheptanoyl- has been used as a contrast agent in magnetic resonance imaging (MRI). This compound has a high relaxivity, which makes it an excellent candidate for use as a contrast agent in MRI. The use of piperazine, 1,4-diheptanoyl- as a contrast agent in MRI has shown promising results in the detection of tumors and other abnormalities.
Propriétés
Numéro CAS |
18903-10-1 |
|---|---|
Formule moléculaire |
C18H34N2O2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
1-(4-heptanoylpiperazin-1-yl)heptan-1-one |
InChI |
InChI=1S/C18H34N2O2/c1-3-5-7-9-11-17(21)19-13-15-20(16-14-19)18(22)12-10-8-6-4-2/h3-16H2,1-2H3 |
Clé InChI |
FEFHVXVBNCGEEX-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)N1CCN(CC1)C(=O)CCCCCC |
SMILES canonique |
CCCCCCC(=O)N1CCN(CC1)C(=O)CCCCCC |
Autres numéros CAS |
18903-10-1 |
Synonymes |
1,4-Diheptanoylpiperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



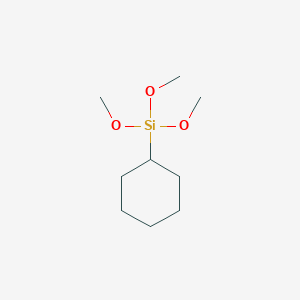

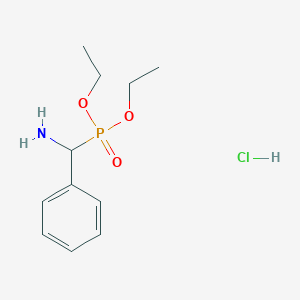
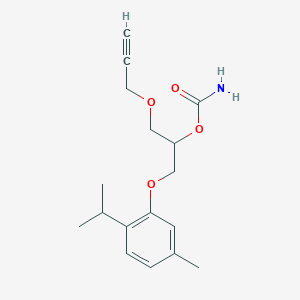

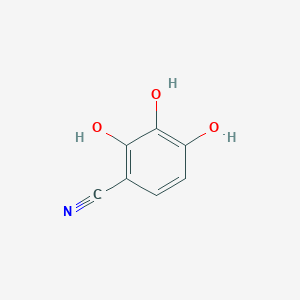
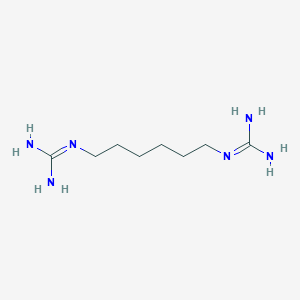

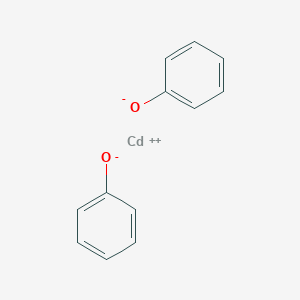
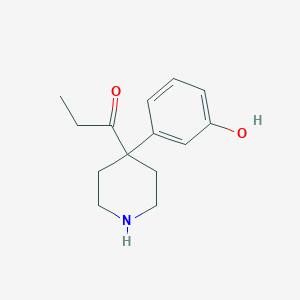
![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)

![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)
